molecular formula C23H21ClN2O4S B11418798 3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11418798
M. Wt: 456.9 g/mol
InChI Key: VQZINJKNVNVUQY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[3,2-a]pyridine core, followed by the introduction of the chlorophenyl and ethoxy-methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy and methoxy substituents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized product.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.

    Medicine: If found to have pharmacological activity, the compound could be developed into a drug for treating various diseases.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-ylmethylenethiazolo[3,2-b][1,2,4]triazol-6-one: This compound shares a similar thiazolo[3,2-b] core and has comparable substituents, making it a useful comparison for studying structure-activity relationships.

    3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one: Another structurally related compound that can provide insights into the unique properties of the target compound.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups and the thiazolo[3,2-a]pyridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H21ClN2O4S/c1-3-30-20-10-14(4-9-19(20)29-2)17-11-21(27)26-22(18(17)12-25)31-13-23(26,28)15-5-7-16(24)8-6-15/h4-10,17,28H,3,11,13H2,1-2H3

InChI Key

VQZINJKNVNVUQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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